4-Chloro-6,8-difluoroquinoline-3-carbonitrile
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Overview
Description
“4-Chloro-6,8-difluoroquinoline-3-carbonitrile” is a biochemical compound used for proteomics research . It has a molecular formula of C10H3ClF2N2 and a molecular weight of 224.59 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H3ClF2N2/c11-9-5 (3-14)4-15-10-7 (9)1-6 (12)2-8 (10)13/h1-2,4H
. This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored at a temperature of 4°C .
Scientific Research Applications
Optoelectronic and Nonlinear Properties
4-Chloro-6,8-difluoroquinoline-3-carbonitrile and its derivatives exhibit promising optoelectronic and nonlinear properties. A study by Irfan et al. (2020) explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to this compound. Their findings indicate potential efficiency as multifunctional materials in optoelectronics (Irfan et al., 2020).
Synthesis and Chemical Reactions
Mekheimer et al. (2019) provide a comprehensive review of the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, which includes compounds related to this compound. This review underscores the relevance of these compounds in producing biologically active substances (Mekheimer et al., 2019).
Potential Antitumor Activities
El-Agrody et al. (2012) explored the synthesis of certain pyrano[3,2-h]quinoline derivatives, related to this compound, and evaluated their antitumor activities. This study reveals that some of these compounds exhibit significant inhibition of cancer cell growth, suggesting their potential in cancer treatment (El-Agrody et al., 2012).
Fluorescent Properties
Ahvale et al. (2008) synthesized highly fluorescent 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles, compounds related to this compound. Their study highlights the potential use of these compounds as fluorescence standards due to their stable and high fluorescence quantum yields (Ahvale et al., 2008).
Inhibitors in Cancer Therapy
Tsou et al. (2005) investigated new derivatives of 4-anilinoquinoline-3-carbonitrile, structurally related to this compound, as irreversible inhibitors of human epidermal growth factor receptor-2 kinase. These compounds demonstrated promising activities in inhibiting cancer cell growth, indicating their potential in cancer therapy (Tsou et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6,8-difluoroquinoline-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
4-chloro-6,8-difluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(9)1-6(12)2-8(10)13/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVDEBNHCJNPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250363 |
Source
|
Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936498-00-9 |
Source
|
Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936498-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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